molecular formula C7H5ClFN B13123082 6-Chloro-2-fluoro-3-vinylpyridine

6-Chloro-2-fluoro-3-vinylpyridine

Cat. No.: B13123082
M. Wt: 157.57 g/mol
InChI Key: BBJBPKSGWBWYBC-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-vinylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-vinylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-vinylpyridine followed by selective fluorination. For instance, starting with 3-vinylpyridine, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position. Subsequent fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the vinyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the vinyl group.

    Reduction Products: Ethyl derivatives formed from the reduction of the vinyl group.

Scientific Research Applications

6-Chloro-2-fluoro-3-vinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-vinylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoropyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-vinylpyridine: Lacks the chlorine atom, which may affect its chemical and biological properties.

    3-Chloro-2-fluoropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

6-Chloro-2-fluoro-3-vinylpyridine is unique due to the combination of chlorine, fluorine, and vinyl substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5ClFN

Molecular Weight

157.57 g/mol

IUPAC Name

6-chloro-3-ethenyl-2-fluoropyridine

InChI

InChI=1S/C7H5ClFN/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2

InChI Key

BBJBPKSGWBWYBC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=C(C=C1)Cl)F

Origin of Product

United States

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